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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetraallyltin, with the CAS number 7393-43-3, is a versatile organotin compound characterized

by a central tin atom bonded to four allyl groups. Its chemical formula is C₁₂H₂₀Sn. This

colorless to slightly yellow liquid is a valuable reagent in organic synthesis and polymer

chemistry. Its utility stems from the reactivity of the allyl groups, making it a key component in

various chemical transformations. This guide provides a comprehensive overview of

tetraallyltin, including its physicochemical properties, synthesis, key applications with detailed

experimental protocols, and its role as a precursor to biologically active molecules.

Physicochemical Properties
A summary of the key quantitative data for tetraallyltin is presented in Table 1 for easy

reference and comparison.
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Property Value Reference(s)

CAS Number 7393-43-3 N/A

Molecular Formula C₁₂H₂₀Sn [1]

Molecular Weight 283.00 g/mol [2]

Appearance
Colorless to slightly yellow

liquid
[1]

Density 1.179 g/mL at 25 °C [2]

Boiling Point 69-70 °C at 1.5 mmHg [2]

Refractive Index n20/D 1.539 [2]

Purity Typically ≥ 97% (GC) [1]

Flash Point 75 °C (closed cup) [2]

Synthesis of Tetraallyltin
Tetraallyltin is most commonly synthesized via the Grignard reaction, where tin tetrachloride is

reacted with an excess of allylmagnesium bromide. This method provides a reliable route to

high-purity tetraallyltin.

Experimental Protocol: Synthesis of Tetraallyltin
Materials:

Magnesium turnings

Allyl bromide

Anhydrous diethyl ether

Tin (IV) chloride (SnCl₄)

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate
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Iodine crystal (as initiator)

Procedure:

Preparation of Allylmagnesium Bromide (Grignard Reagent):

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a mechanical stirrer, place magnesium turnings (4.2 equivalents).

Add a small crystal of iodine and a small amount of anhydrous diethyl ether.

Slowly add a solution of allyl bromide (4.0 equivalents) in anhydrous diethyl ether from the

dropping funnel to initiate the reaction.

Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to

ensure complete formation of the Grignard reagent.

Reaction with Tin (IV) Chloride:

Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

Slowly add a solution of tin (IV) chloride (1.0 equivalent) in anhydrous diethyl ether to the

stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Work-up and Purification:

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium

chloride solution to quench the excess Grignard reagent.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter the solution and remove the solvent under reduced pressure using a rotary

evaporator.

The crude product can be purified by vacuum distillation to yield pure tetraallyltin.[2][3]

Allyl Bromide + Mg
in Diethyl Ether Allylmagnesium Bromide

Grignard Reaction
(0°C to RT)

Tin (IV) Chloride

Tetraallyltin
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Synthesis of Tetraallyltin via Grignard Reaction.

Applications in Organic Synthesis: Carbonyl
Allylation
Tetraallyltin is an effective allylating agent for carbonyl compounds, particularly aldehydes, to

form homoallylic alcohols. This reaction is typically promoted by a Lewis acid catalyst.[1][4][5]

[6]

Experimental Protocol: Lewis Acid-Catalyzed Allylation
of Benzaldehyde
Materials:

Benzaldehyde

Tetraallyltin

Scandium triflate (Sc(OTf)₃) as Lewis acid catalyst[4]

Aqueous media (e.g., water-isopropanol mixture)
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Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Reaction Setup:

To a solution of benzaldehyde (1.0 mmol) in the aqueous solvent system, add scandium

triflate (0.1 mmol).

Add tetraallyltin (0.3 mmol, providing 1.2 equivalents of allyl groups) to the mixture.

Stir the reaction mixture vigorously at room temperature.

Reaction Monitoring and Work-up:

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate

solution.

Extract the mixture with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

filter.

Purification:

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

corresponding homoallylic alcohol.[4]
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Lewis Acid-Catalyzed Allylation of an Aldehyde.

Role in Polymer Chemistry
Tetraallyltin can act as a crosslinking agent in polymerization reactions, contributing to the

formation of polymer networks with enhanced thermal and mechanical properties. The four allyl

groups provide multiple sites for polymerization.

Conceptual Workflow: Free Radical Polymerization with
Tetraallyltin as a Crosslinker
Free radical polymerization is a common method for producing a wide variety of polymers.[7][8]

[9][10][11] When a multifunctional monomer like tetraallyltin is introduced into a vinyl monomer

polymerization, it acts as a crosslinking agent, leading to the formation of a three-dimensional

polymer network.

Key Steps:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically

decomposed to generate free radicals.

Propagation: The initiator radical adds to a vinyl monomer, creating a new radical species.

This new radical then adds to other vinyl monomers, propagating the polymer chain.

Crosslinking: The propagating polymer chain can add to one of the allyl groups of

tetraallyltin. This incorporates the tetraallyltin molecule into the polymer chain and creates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1360086?utm_src=pdf-body-img
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://chem.libretexts.org/Courses/Purdue/Purdue_Chem_26100%3A_Organic_Chemistry_I_(Wenthold)/Chapter_08%3A_Reactions_of_Alkenes/8.7.Polymerization/Free_Radical_Polymerization
https://specchem-wako.fujifilm.com/europe/en/information/technical-info/radical-polymerizations/
https://en.wikipedia.org/wiki/Radical_polymerization
https://www.youtube.com/watch?v=HiEzlDLlcu4
https://ethz.ch/content/dam/ethz/special-interest/chab/icb/morbidelli-dam/documents/Education/PRCE/DOC_2016/Chapter1.pdf
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a new radical on the tin-containing unit. This new radical can then initiate the growth of a new

polymer chain or react with another growing chain.

Network Formation: As the polymerization proceeds, the remaining allyl groups on the

incorporated tetraallyltin molecules can react with other growing polymer chains, leading to

the formation of a crosslinked network.

Termination: The polymerization is terminated by the combination or disproportionation of

two radical species.

Radical Initiator

Initiation Vinyl Monomer

Propagation Tetraallyltin
(Crosslinker)

Crosslinking

Crosslinked Polymer
Network

Click to download full resolution via product page

Workflow for Free Radical Polymerization with Crosslinking.

Precursor to Biologically Active Compounds
Organotin compounds are known to exhibit a range of biological activities, including antifungal

and anticancer properties.[12][13][14][15][16] Tetraallyltin can serve as a starting material for
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the synthesis of these more complex and biologically active organotin derivatives. For instance,

the allyl groups can be cleaved and replaced with other functional groups to modulate the

biological activity of the resulting compound.

Conceptual Synthetic Pathway to Organotin Fungicides
While specific protocols for the direct conversion of tetraallyltin to commercial fungicides are

proprietary, a general synthetic strategy can be outlined. This involves the controlled

replacement of the allyl groups with other organic moieties and anionic ligands known to impart

fungicidal activity.

Logical Relationship:

Starting Material: Tetraallyltin.

Partial Deallylation: Reaction with an acid or a halide source to selectively remove one or

more allyl groups, forming an allyltin halide intermediate.

Functionalization: The allyltin halide can then be reacted with a salt of a biologically active

ligand (e.g., a carboxylate, thiolate, or other heterocyclic compound) to yield the final

fungicidal organotin compound.

Tetraallyltin Allyltin Halide
Intermediate

Partial
Deallylation

Functionalized
Organotin Compound

(e.g., Fungicide)

Functionalization

Biologically Active
Ligand Salt
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Pathway to Biologically Active Organotin Compounds.

Safety and Handling
Organotin compounds, including tetraallyltin, are toxic and should be handled with extreme

care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),
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including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety

Data Sheet (SDS) for detailed safety information.

Conclusion
Tetraallyltin is a valuable and reactive organotin compound with significant applications in

organic synthesis and polymer chemistry. Its ability to act as an efficient allylating agent and a

crosslinker makes it a versatile tool for chemists. Furthermore, its role as a precursor to

biologically active organotin compounds highlights its potential relevance in the field of drug

development and agrochemicals. The experimental protocols and conceptual workflows

provided in this guide offer a solid foundation for researchers and scientists working with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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